molecular formula C16H22N4O4 B13328509 (S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol

(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol

Cat. No.: B13328509
M. Wt: 334.37 g/mol
InChI Key: TZVRSFUVZQTJEX-TXBFOUQISA-N
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Description

(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.37 g/mol. The purity is usually 95%.
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Biological Activity

(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol is a complex heterocyclic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer and viral infections. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure

The compound features a pyrrolo[2,3-d]pyrimidine moiety known for its role in modulating kinase activities and other biological pathways. The specific stereochemistry and functional groups contribute to its potential efficacy as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral Properties : Many pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral effects against various viruses.
  • Antitumor Activity : These compounds often target protein kinases involved in cancer progression.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds. For instance:

  • A review on heterocyclic compounds indicated that derivatives containing pyrrolo[2,3-d]pyrimidine structures exhibited significant antiviral activity against HSV and other viruses. Compounds were tested in Vero cells and showed substantial inhibition of viral replication with low cytotoxicity .

Antitumor Activity

The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity. For example:

  • Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit Protein Kinase B (PKB/Akt), which is crucial in cancer cell survival and proliferation. Inhibitors derived from this scaffold have shown efficacy in reducing tumor growth in xenograft models .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of several pyrrolo derivatives against HSV-1. One compound exhibited up to 91% inhibition at a concentration of 50 μM while maintaining low cytotoxicity (CC50 = 600 μM) .
  • Antitumor Effects : Another study focused on the optimization of pyrrolo[2,3-d]pyrimidine derivatives for PKB inhibition. The optimized compounds demonstrated potent antitumor activity in vivo with significant reductions in tumor size at tolerable doses .

Data Tables

CompoundActivityIC50 (μM)CC50 (μM)Reference
Compound AAntiviral (HSV)50600
Compound BAntitumor (PKB Inhibition)<10N/A

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(1S)-1-[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol

InChI

InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10+,11+,14+,16+/m0/s1

InChI Key

TZVRSFUVZQTJEX-TXBFOUQISA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Canonical SMILES

CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Origin of Product

United States

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